![molecular formula C16H17N5O3 B2930363 2-(2,5-二氧代吡咯烷-1-基)-N-{2-[4-(吡啶-3-基)-1H-吡唑-1-基]乙基}乙酰胺 CAS No. 2097922-98-8](/img/structure/B2930363.png)

2-(2,5-二氧代吡咯烷-1-基)-N-{2-[4-(吡啶-3-基)-1H-吡唑-1-基]乙基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

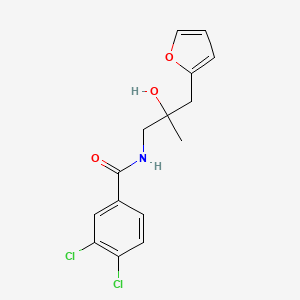

The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide” is a derivative of pyrrolidine-2,5-dione . It has been studied for its potent antiseizure and antinociceptive efficacy in preclinical studies . The compound has shown broad-spectrum antiseizure activity across in vivo mouse seizure models .

Synthesis Analysis

The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .Chemical Reactions Analysis

The compound has shown antiseizure properties in commonly employed screening seizure models such as the maximal electroshock seizure test (MES), the subcutaneous pentylenetetrazol seizure test (sc PTZ), as well as the 6 Hz seizure model (32 and 44 mA) in mice .科学研究应用

合成与生物学评估

创新杂环合成:Fadda 等人(2017 年)的一项研究重点是合成各种杂环,包括吡咯、吡啶和吡唑衍生物,展示了吡咯烷-1-基和相关化合物在生成具有潜在生物活性的新化学实体方面的多功能性 [Fadda, Salam, Tawfik, Anwar, & Etman, 2017].

配位络合物和抗氧化活性:Chkirate 等人(2019 年)的研究探索了吡唑-乙酰胺衍生物配位络合物的合成,揭示了氢键对自组装过程的影响及其显着的抗氧化活性,表明该化学物质在开发抗氧化剂中的效用 [Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019].

材料科学和合成技术

- 微波辅助合成:Fahim、Shalaby 和 Ibrahim(2019 年)详细介绍了新型 5-氨基尿嘧啶基化合物的微波辅助合成,展示了现代合成技术在创建复杂分子中的效率和精确度,这对于药物开发和材料科学至关重要 [Fahim, Shalaby, & Ibrahim, 2019].

抗菌和抗肿瘤活性

- 抗菌和抗肿瘤应用:Albratty、El-Sharkawy 和 Alam(2017 年)以及 Bondock、Rabie、Etman 和 Fadda(2008 年)的研究合成了新型噻吩、嘧啶、香豆素、吡唑和吡啶衍生物,显示出有希望的抗菌和抗肿瘤活性,突出了吡咯烷-1-基衍生物在开发新治疗剂中的潜在用途 [Albratty, El-Sharkawy, & Alam, 2017; Bondock, Rabie, Etman, & Fadda, 2008].

化学合成与设计

- 药物设计与合成:Kenda 等人(2004 年)发现 4-取代吡咯烷丁酰胺具有显着的抗癫痫活性,展示了该化合物在设计和合成新的抗惊厥药物中的应用。这项工作强调了该化合物在神经系统疾病的药物发现和开发中的相关性 [Kenda, Matagne, Talaga, Pasau, Differding, Lallemand, Frycia, Moureau, Klitgaard, Gillard, Fuks, & Michel, 2004].

作用机制

Target of Action

The primary target of this compound is the calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions.

Mode of Action

The compound acts by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions, leading to changes in cellular functions that depend on calcium signaling.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes . It shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds

Result of Action

The inhibition of Cav 1.2 channels by this compound leads to a decrease in calcium influx, which can affect various cellular functions. In the context of neurological disorders like epilepsy, this action can help to reduce the frequency and severity of seizures . The compound has shown potent anticonvulsant properties in animal seizure models .

安全和危害

The compound has shown a remarkable separation between antiseizure activity and CNS-related adverse effects . It has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

未来方向

The compound may be considered as the first-in-class small-molecule PAM of EAAT2 with potential for further preclinical and clinical development in epilepsy and possibly other CNS disorders . The promising in vivo activity profile and drug-like properties of the compound make it an interesting candidate for further preclinical development .

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-14(11-21-15(23)3-4-16(21)24)18-6-7-20-10-13(9-19-20)12-2-1-5-17-8-12/h1-2,5,8-10H,3-4,6-7,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVLWLSURRRBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)

![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)

![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)

![3-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2930298.png)